molecular formula C3H5O2Na<br>CH3CH2COONa<br>C3H5NaO2<br>C3H5NaO2 B093034 Sodium propionate CAS No. 137-40-6

Sodium propionate

Cat. No.: B093034
CAS No.: 137-40-6
M. Wt: 96.06 g/mol
InChI Key: JXKPEJDQGNYQSM-UHFFFAOYSA-M
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Description

Sodium propionate (C₃H₅NaO₂) is the sodium salt of propionic acid, a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fiber in the gut . It is widely used as a food preservative (E281) in baked goods, dairy products, and processed meats due to its ability to inhibit mold and bacterial growth . Its mechanism involves penetrating microbial cell walls and disrupting intracellular pH, thereby preventing spoilage . Beyond preservation, this compound exhibits metabolic and anti-inflammatory properties. Studies highlight its role in improving hepatic lipid deposition, enhancing antioxidant capacity, and modulating pathways like FoxO and PI3K-Akt signaling in aquatic species , as well as reducing inflammation and oxidative stress in mammalian models .

Preparation Methods

Sodium propionate is typically synthesized through the reaction of propionic acid with sodium carbonate or sodium hydroxide. The reaction can be represented as follows:

C₂H₅COOH+NaOHC₂H₅COONa+H₂O\text{C₂H₅COOH} + \text{NaOH} \rightarrow \text{C₂H₅COONa} + \text{H₂O} C₂H₅COOH+NaOH→C₂H₅COONa+H₂O

In industrial settings, the process involves stirring propionic acid with sodium carbonate at controlled temperatures (0-45°C) until a paste is formed. This paste is then dried to yield this compound .

Chemical Reactions Analysis

Sodium propionate undergoes several types of chemical reactions:

    In water, this compound ionizes to form propionate ions and sodium ions.

    Ionization: C₂H₅COONaC₂H₅COO+Na+\text{C₂H₅COONa} \rightarrow \text{C₂H₅COO}^- + \text{Na}^+ C₂H₅COONa→C₂H₅COO−+Na+

    Reacts with acids to form propionic acid.

    Neutralization: C₂H₅COONa+HClC₂H₅COOH+NaCl\text{C₂H₅COONa} + \text{HCl} \rightarrow \text{C₂H₅COOH} + \text{NaCl} C₂H₅COONa+HCl→C₂H₅COOH+NaCl

    Oxidation: Can be oxidized to form carbon dioxide and water under specific conditions.

Common reagents used in these reactions include hydrochloric acid for neutralization and oxidizing agents for oxidation reactions. The major products formed are propionic acid, carbon dioxide, and water .

Scientific Research Applications

Food Preservation

Antimicrobial Agent
Sodium propionate is primarily recognized for its role as a food preservative. It inhibits the growth of molds and bacteria in various food products, particularly in baked goods, cheese, and processed meats. The European Food Safety Authority (EFSA) has evaluated its safety and permitted its use in food products at concentrations up to 5,000 mg/kg for meat preparations and 3,000 mg/kg for bakery products .

Table 1: Permitted Uses of this compound in Food Products

Food CategoryMaximum Concentration (mg/kg)
Meat Preparations5,000
Bakery Products3,000
Cheese Products3,000

Animal Feed

Feed Additive
this compound is also used as a feed additive for livestock. It serves to enhance growth performance and improve gut health by acting as an antimicrobial agent against pathogenic bacteria. Studies indicate that it is safe for all terrestrial animal species under current usage conditions .

Table 2: Benefits of this compound in Animal Feed

BenefitDescription
Growth PerformanceEnhances weight gain in livestock
Gut HealthReduces pathogenic bacteria in the gastrointestinal tract
Feed EfficiencyImproves nutrient absorption

Pharmaceutical Applications

Anti-inflammatory Properties
Recent studies have highlighted this compound's potential as an anti-inflammatory agent. Research indicates that it can alleviate inflammation by inhibiting pro-inflammatory cytokines through the NF-κB and MAPK signaling pathways in rumen epithelial cells of Holstein cows . This suggests potential therapeutic applications in treating inflammatory conditions.

Case Study: Inhibition of Inflammation

  • Study Focus : Effects of this compound on LPS-induced inflammation.
  • Findings : Significant reduction in cytokine release was observed with this compound treatment.

Agricultural Applications

Fungal Inhibition
this compound has been studied for its effectiveness against plant pathogens such as Botrytis cinerea. In vitro studies demonstrated that this compound inhibited mycelial growth significantly, suggesting its potential as a biocontrol agent in agriculture .

Table 3: Efficacy of this compound Against Fungal Pathogens

PathogenConcentration (mg/mL)Inhibition (%)
Botrytis cinerea1075
Fusarium oxysporum1560

Comparison with Similar Compounds

Sodium Propionate vs. Calcium Propionate (E282)

Chemical Properties and Solubility :

  • This compound is highly water-soluble (100 g/100 mL at 15°C), making it suitable for liquid or semi-moist foods .
  • Calcium propionate has lower solubility (~49 g/100 mL), which limits its use in high-moisture products but stabilizes yeast-leavened bread by avoiding interference with fermentation .

This compound vs. Potassium Propionate

Functional Differences :

  • Potassium propionate is used in low-sodium products (e.g., gluten-free bread) but shares similar antimicrobial efficacy .
  • This compound has superior solubility and is more cost-effective for large-scale applications .

Metabolic Impact :

  • Potassium propionate may benefit cardiovascular health by reducing sodium intake, whereas this compound’s effects on lipid metabolism in humans remain inconclusive (contrary to rodent studies) .

This compound vs. Other SCFA Salts (Butyrate, Acetate)

Data Table: Key Properties of Propionate Salts

Property This compound Calcium Propionate Potassium Propionate
Chemical Formula C₃H₅NaO₂ C₆H₁₀CaO₄ C₃H₅KO₂
Solubility (Water) 100 g/100 mL (15°C) ~49 g/100 mL ~50 g/100 mL
pH Stability Effective at pH < 5.5 Effective at pH < 5.5 Effective at pH < 5.5
Common Uses Cakes, cheeses, meats Bread, pizza dough Low-sodium breads
Regulatory Status FDA GRAS, EFSA-approved FDA GRAS, EFSA-approved FDA GRAS, EFSA-approved
Key Advantages High solubility Yeast compatibility Sodium-free
Health Implications Potential metabolic benefits Calcium fortification Cardiovascular support

Research Findings and Contradictions

  • Safety Concerns : Despite regulatory approval, long-term high-dose propionate consumption may correlate with obesity and insulin resistance, warranting further study .

Biological Activity

Sodium propionate (NaP), the sodium salt of propionic acid, has garnered attention for its diverse biological activities, particularly in anti-inflammatory, antimicrobial, and metabolic contexts. This article synthesizes findings from various studies to elucidate the biological effects of this compound, supported by data tables and relevant case studies.

This compound is classified as a short-chain fatty acid (SCFA), primarily produced through the fermentation of dietary fibers by gut microbiota. Its biological activities are largely attributed to its ability to interact with various cellular pathways:

  • Anti-inflammatory Effects : this compound has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammatory responses. By down-regulating this pathway, NaP reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 .
  • Antioxidant Activity : Studies indicate that this compound enhances the activity of antioxidant enzymes, thereby mitigating oxidative stress. This effect is particularly significant in models of inflammation where reactive oxygen species (ROS) are elevated .
  • Microbial Modulation : NaP exhibits antimicrobial properties against a range of pathogens, including multi-drug resistant bacteria and fungi. It disrupts bacterial growth and biofilm formation while enhancing gut health by promoting beneficial microbiota .

In Vitro Studies

Several in vitro studies have demonstrated the biological activity of this compound:

Study FocusKey Findings
Inflammation in Murine Macrophages This compound significantly reduced nitrite production and malondialdehyde (MDA) levels in LPS-stimulated macrophages, indicating its anti-inflammatory potential .
Rumen Epithelial Cells In rumen epithelial cells exposed to LPS, NaP inhibited the phosphorylation of NF-κB p65 and MAPK pathways, reducing inflammatory cytokine expression .
Antimicrobial Activity NaP demonstrated inhibitory effects against Salmonella Typhimurium and E. coli, with minimal inhibitory concentrations identified .

In Vivo Studies

In vivo research has further validated the effects of this compound:

Study FocusKey Findings
Pain Modulation in Rats Administration of NaP reduced pain responses in models induced by carrageenan and superoxide anions, suggesting its potential as an analgesic agent .
Dietary Supplementation in Fish Juvenile turbot fed diets supplemented with NaP showed improved growth performance and reduced inflammatory symptoms compared to controls fed high soybean meal diets .
Psychiatric Applications A study on rats indicated that intrarectal administration of NaP resulted in antidepressant-like effects, correlating with neurotransmitter modulation .

Case Study 1: Anti-Inflammatory Effects in Dairy Cows

A study investigated the impact of this compound on Holstein cows suffering from subacute ruminal acidosis (SARA). The administration of NaP effectively reduced LPS-induced inflammation by inhibiting key inflammatory pathways. This highlights its potential as a therapeutic agent in veterinary medicine .

Case Study 2: Metabolic Health

In a clinical setting, this compound has been explored for its role in metabolic health. Its ability to enhance gut barrier function and modulate glucose metabolism positions it as a promising candidate for managing metabolic disorders such as obesity and diabetes .

Q & A

Basic Research Questions

Q. What are the primary mechanisms through which sodium propionate influences glucose metabolism in ruminants?

this compound acts as a key gluconeogenic substrate in ruminants, where it is metabolized in the liver to produce glucose. Experimental studies in calves demonstrate that intravenous (i.v.) administration of this compound (1.84 M solution, 1 ml/kg body weight) significantly increases blood glucose concentrations within 1 hour, particularly in older calves (2–4 months) with functional rumen development . Propionate stimulates insulin secretion from pancreatic β-cells, with oral administration (5 g/calf) elevating insulin levels in 15-day-old calves, suggesting age-dependent sensitivity . Cortisol levels also rise transiently post-administration, indicating neuroendocrine interplay in glycemic regulation .

Methodological Insight : Use i.v. and oral dosing protocols paired with timed blood sampling (e.g., pre-dose, 1 h, 3 h) to capture dynamic hormonal and metabolic responses. Employ radioimmunoassays (RIA) for insulin and cortisol quantification .

Q. How does this compound compare to other short-chain fatty acids (SCFAs) in modulating anti-inflammatory pathways?

this compound inhibits NF-κB signaling and reduces pro-inflammatory markers like COX-2 and iNOS in LPS-stimulated macrophages. In vitro studies (J774-A1 cells) show dose-dependent suppression of inflammation at 0.1–10 mM concentrations . In vivo, oral administration (30–100 mg/kg) reduces carrageenan-induced paw edema in rats, with antioxidant effects linked to upregulated MnSOD and HO-1 enzymes .

Methodological Insight : Combine LPS/H₂O₂-stimulated cell models with in vivo inflammation assays (e.g., paw thickness measurement, histopathology) to validate anti-inflammatory efficacy across biological scales.

Advanced Research Questions

Q. What experimental design considerations are critical when studying age-dependent metabolic responses to this compound in calves?

Calves transition from monogastric to ruminant digestion, altering propionate utilization. A longitudinal study design (e.g., 15-day, 2-month, and 4-month-old calves) reveals developmental shifts:

  • 15-day-olds : Oral propionate elevates insulin (1 h: +48%, 3 h: +32%) but minimally affects glucose .
  • 4-month-olds : I.v. propionate increases glucose (+25% at 1 h) and cortisol (+120% at 1 h), reflecting mature rumen function .

Data Contradiction : Nazari et al. (2012) reported no cortisol increase after oral butyrate in young calves, highlighting the need to differentiate propionate’s unique effects .

Methodological Insight : Stratify cohorts by rumen development stage and use multifactorial ANOVA to isolate age, dose, and administration route effects .

Q. How can isotopic labeling techniques resolve contradictions in propionate’s role in hepatic gluconeogenesis?

Conflicting data on propionate’s contribution to glucose synthesis (60–74% in some studies vs. minimal in others) may stem from tracer methodology. For example, [²H₂]-propionate tracing in HepG2 cells identified an unknown metabolite via MS/MS, necessitating isotopic correction matrices to account for natural isotope abundance .

Methodological Insight : Use stable isotope tracers (e.g., ¹³C-propionate) with flux analysis tools like FluxFix to normalize isotopologue distributions and quantify metabolic pathways .

Q. What are the implications of this compound’s dual role as a metabolic substrate and epigenetic modulator?

Propionate acts as a histone deacetylase (HDAC) inhibitor, altering gene expression in gut and immune cells. In calves, dietary sodium butyrate (a related SCFA) enhances rumen development via epigenetic regulation of growth genes (e.g., IGF-1), suggesting propionate may have similar off-target effects in long-term studies .

Methodological Insight : Pair metabolic assays (e.g., glucose/insulin RIA) with chromatin immunoprecipitation (ChIP) to map histone acetylation changes post-propionate exposure.

Properties

IUPAC Name

sodium;propanoate
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InChI

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1
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InChI Key

JXKPEJDQGNYQSM-UHFFFAOYSA-M
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Canonical SMILES

CCC(=O)[O-].[Na+]
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Molecular Formula

C3H5O2Na, Array, C3H5NaO2
Record name SODIUM PROPIONATE
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DSSTOX Substance ID

DTXSID7021996
Record name Sodium propionate
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Molecular Weight

96.06 g/mol
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Physical Description

White crystalline hygroscopic powder, or a fine white powder, Transparent deliquescent solid; [Merck Index] White hygroscopic solid; [ICSC] White powder; [MSDSonline], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.
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Flash Point

>250 °C o.c.
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Solubility

1 g dissolves in about 1 ml water, in about 0.65 ml boiling water, in about 24 ml alcohol @ 25 °C, Soluble in water forming alkaline solutions. Slightly soluble in alcohol., Solubility in water, g/100ml: 100 (good)
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Color/Form

Transparent crystals, granules, FREE-FLOWING, Colorless, crystalline solid

CAS No.

137-40-6, 63785-15-9
Record name Sodium propionate anhydrous
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Record name Propanoic acid, sodium salt (2:1)
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Melting Point

210 °C
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Synthesis routes and methods I

Procedure details

About 39.53 g of sodium propionate and 30.47 g of propionic acid are mixed with 30 g of water to produce a 70 percent solution by weight of dissociated sodium dipropionate.
Quantity
39.53 g
Type
reactant
Reaction Step One
Quantity
30.47 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The procedure of example 1 was followed, 390 g of propionic acid and 500 g of sodium propionate being used and the mixture being heated to 165° C. until a homogeneous liquid mixture was obtained. The resultant comminuted solid (817 g) had a propionic acid content of 43.46% by weight and a water content of 0.19% by weight.
Quantity
390 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
817 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

555 g of propionic acid and 350 g of sodium propionate were added to a 0.5 l stirred vessel equipped with jacket bottom outlet valve, anchor agitator and cryostat and heated to 70° C. until a homogeneous melt was obtained. The melt was drained off into a metal shell and set on cooling. The resultant solid (858 g) which was comminuted and dried for 6 h at 45° C. under a water-jet vacuum had a propionic acid content of 61.64% by weight and a water content of 0.08% by weight.
Quantity
555 g
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant solid
Quantity
858 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Sodium propionate
Sodium propionate
Sodium propionate
Sodium propionate
Sodium propionate
Sodium propionate

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